molecular formula C7H4ClN5S B11884812 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

Cat. No.: B11884812
M. Wt: 225.66 g/mol
InChI Key: KMSODWALTQLQCB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with appropriate nucleophiles under controlled conditions. One common method involves the use of sodium ethoxide in ethanol at room temperature, which results in the formation of the desired compound with high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases. The compound acts as an ATP mimetic, binding to the ATP-binding site of kinases and inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile stands out due to its unique combination of a pyrazolo[3,4-d]pyrimidine core with a chloro and methylthio substituent. This structure imparts specific electronic and steric properties that enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H4ClN5S

Molecular Weight

225.66 g/mol

IUPAC Name

4-chloro-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile

InChI

InChI=1S/C7H4ClN5S/c1-14-7-10-5(8)4-3(2-9)12-13-6(4)11-7/h1H3,(H,10,11,12,13)

InChI Key

KMSODWALTQLQCB-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NNC(=C2C(=N1)Cl)C#N

Origin of Product

United States

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